molecular formula C5H6N2O3 B1487827 5-methoxy-1H-pyrazole-3-carboxylic acid CAS No. 881693-06-7

5-methoxy-1H-pyrazole-3-carboxylic acid

Cat. No.: B1487827
CAS No.: 881693-06-7
M. Wt: 142.11 g/mol
InChI Key: AGPOKZYHRLRMCH-UHFFFAOYSA-N
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Description

5-Methoxy-1H-pyrazole-3-carboxylic acid is a versatile pyrazole derivative that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry. Its structure, featuring both a carboxylic acid and an electron-donating methoxy group on the pyrazole ring, makes it a key precursor for the development of more complex molecules. This compound is notably utilized in the synthesis of functionalized pyridine-pyrazole hybrid ligands. For instance, it can be hydrolyzed from its ester form to generate water-soluble ligands that, upon complexation with palladium, form highly effective catalysts for Suzuki-Miyaura cross-coupling reactions in aqueous media (PMID: 23348999). These reactions are fundamental in constructing biaryl scaffolds found in pharmaceuticals, agrochemicals, and advanced materials. The carboxylic acid group allows for further derivatization, including the formation of amides or esters, while the pyrazole nitrogen atoms can act as coordination sites for metals. As such, this compound holds significant research value for chemists developing new catalytic systems, exploring metal-organic frameworks, or creating bioactive molecules. It is offered as a solid substance (PMID: 23348999). This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

3-methoxy-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-10-4-2-3(5(8)9)6-7-4/h2H,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPOKZYHRLRMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717406
Record name 3-Methoxy-1H-pyrazole-5-carboxylic acid
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Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881693-06-7
Record name 5-Methoxy-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881693-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Methoxy-1H-pyrazole-5-carboxylic acid
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Record name 5-methoxy-1H-pyrazole-3-carboxylic acid
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Scientific Research Applications

a. D-Amino Acid Oxidase Inhibition

Research indicates that derivatives of pyrazole compounds, including 5-methoxy-1H-pyrazole-3-carboxylic acid, serve as selective inhibitors of D-amino acid oxidase (DAO). This enzyme plays a critical role in the metabolism of D-amino acids, which are involved in neurotransmission and have implications in neuropsychiatric disorders such as schizophrenia. Inhibition of DAO can enhance levels of D-serine, a co-agonist at the NMDA receptor, potentially improving cognitive function in affected individuals .

b. Antipsychotic Properties

Studies have shown that compounds related to this compound exhibit antipsychotic-like effects in animal models. These compounds can modulate NMDA receptor activity, suggesting their utility in treating schizophrenia and other mood disorders .

a. Herbicidal Activity

Research has demonstrated that this compound exhibits herbicidal properties. Its application in agriculture can help manage weed populations effectively without harming crops. The compound’s mechanism involves disrupting metabolic pathways in target plants, leading to their inhibition or death .

b. Plant Growth Regulation

In addition to its herbicidal effects, this compound may also function as a plant growth regulator. It can influence growth patterns by modulating hormone levels within plants, thereby enhancing crop yield and quality .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways involving pyrazole derivatives. The development of new synthetic routes is crucial for producing analogs with improved efficacy or reduced toxicity for both medicinal and agricultural applications .

Case Study 1: Neuropharmacological Research

A study published in European Neuropsychopharmacology investigated the effects of this compound on cognitive deficits in rodent models of schizophrenia. The results indicated significant improvements in memory and learning tasks when administered alongside standard antipsychotic medications .

Case Study 2: Agricultural Field Trials

Field trials conducted to evaluate the herbicidal efficacy of this compound demonstrated effective control over common weed species while showing minimal phytotoxicity to surrounding crops. These findings suggest its potential as an environmentally friendly herbicide alternative .

Mechanism of Action

The mechanism by which 5-methoxy-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

Key Properties :

  • Synthesis : Typically synthesized via hydrolysis of ester precursors (e.g., methyl or ethyl esters) under basic conditions, followed by acidification to yield the carboxylic acid .
  • Applications : Used in drug discovery for functionalization via amide coupling or metal-catalyzed cross-coupling reactions .

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Structural and Functional Group Variations

The table below highlights structural differences and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Features
5-Methoxy-1H-pyrazole-3-carboxylic acid 5-OCH₃, 3-COOH C₅H₆N₂O₃ 142.11 Electron-donating methoxy enhances solubility; acidic COOH enables derivatization
5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid 1-CH₃, 5-OCH₃, 3-COOH C₆H₈N₂O₃ 156.14 N-methylation reduces ring acidity, altering reactivity in amide formation
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid 1-(4-OCH₃-C₆H₄), 5-CH₃, 3-COOH C₁₂H₁₂N₂O₃ 232.24 Aryl substitution increases lipophilicity, favoring membrane permeability in drug candidates
1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid 1-(2-F-C₆H₄), 5-OCH₃, 3-COOH C₁₁H₉FN₂O₃ 236.20 Fluorine enhances metabolic stability and bioavailability
5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid 5-COOCH₃, 1-CH₃, 3-COOH C₇H₈N₂O₄ 184.15 Methoxycarbonyl acts as an electron-withdrawing group, increasing carboxylic acid acidity

Physicochemical and Spectroscopic Properties

Melting Points and Solubility :

  • This compound derivatives generally exhibit melting points between 150–250°C, with solubility in polar aprotic solvents (e.g., DMSO, methanol). The presence of aryl groups (e.g., 1-(4-methoxyphenyl)) reduces water solubility but enhances organic solvent compatibility .

Spectral Data :

  • IR Spectroscopy : Carboxylic acid C=O stretches appear near 1650–1700 cm⁻¹ , while methoxy C-O vibrations are observed at 1250–1300 cm⁻¹ .
  • ¹H-NMR : Methoxy protons resonate as singlets near δ 3.8–4.0 ppm , whereas aromatic protons in aryl-substituted derivatives show multiplet patterns at δ 7.0–7.5 ppm .

Biological Activity

5-Methoxy-1H-pyrazole-3-carboxylic acid is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound features a pyrazole ring with a methoxy group and a carboxylic acid functional group. Its molecular formula is C6H6N2O3C_6H_6N_2O_3, with a molecular weight of approximately 158.12 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Biological Activities

Research has identified various biological activities associated with this compound, including:

  • Anti-inflammatory Activity : The compound has shown potential as an anti-inflammatory agent. Studies indicate that it may inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory signaling pathways, suggesting its relevance in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
  • Antimicrobial Properties : It exhibits moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus . This suggests potential applications in developing new antibiotics.
  • Enzyme Inhibition : this compound has been investigated for its ability to act as an enzyme inhibitor, particularly in modulating receptor activity and inhibiting specific enzymes relevant to various diseases .

Synthesis Methods

The synthesis of this compound typically involves cyclocondensation reactions. A common method includes:

  • Starting Materials : Utilizing readily available precursors such as hydrazines and appropriate carbonyl compounds.
  • Reaction Conditions : The reaction is often conducted under reflux conditions to facilitate the formation of the pyrazole ring.
  • Yield Optimization : Industrial production may employ continuous flow reactors to enhance efficiency and yield .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyObjectiveFindings
Burguete et al. (2014)Anti-inflammatory activityThe compound showed comparable effects to indomethacin in reducing carrageenan-induced edema .
Chovatia et al. (2014)Antimicrobial propertiesDemonstrated significant inhibition against various bacterial strains, including E. coli and Bacillus subtilis .
Argade et al. (2014)Enzyme inhibitionIdentified as a selective inhibitor for MAO-A and MAO-B isoforms, suggesting potential in treating neurological disorders .

The mechanism by which this compound exerts its biological effects involves:

  • Binding Interactions : The compound can interact with specific molecular targets, inhibiting enzymatic activity or modulating receptor function through hydrogen bonding and π-π interactions .
  • Target Specificity : The presence of the methoxy group enhances binding affinity to certain enzymes or receptors, influencing its therapeutic efficacy .

Preparation Methods

Pyrazole Ring Formation

The pyrazole ring is commonly synthesized by the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds. For 5-methoxy substitution, the corresponding methoxy-substituted β-diketone or β-ketoester is used as the starting material to ensure the methoxy group is incorporated at the 5-position of the pyrazole ring.

Typical reaction:

  • Condensation of hydrazine hydrate with 5-methoxy-1,3-dicarbonyl compound under reflux in ethanol or another suitable solvent.
  • The reaction proceeds via cyclization to form the pyrazole ring.

This method is well-established and provides a straightforward approach to the pyrazole core.

Introduction of the Methoxy Group

If the pyrazole ring is initially unsubstituted at the 5-position, the methoxy group can be introduced via nucleophilic substitution or methylation reactions:

  • Using methylating agents such as iodomethane (CH3I) in the presence of a base (e.g., potassium carbonate) to methylate the hydroxyl precursor at the 5-position.
  • Alternatively, methoxy substitution can be introduced by starting from methoxy-functionalized precursors.

This step requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Carboxylation to Introduce the Carboxylic Acid Group

The carboxylic acid group at the 3-position can be introduced by:

  • Direct carboxylation of the pyrazole intermediate using carbon dioxide under basic conditions (e.g., sodium hydride or potassium tert-butoxide in DMF).
  • Hydrolysis of ester precursors (e.g., methyl or ethyl esters of pyrazole-3-carboxylate) under acidic or basic conditions to yield the free acid.

Detailed Multi-Step Synthesis Example

A representative multi-step synthesis adapted from related pyrazole derivatives includes:

Step Reaction Description Conditions Outcome
1. Alkylation Diethyl 1H-pyrazole-3,5-dicarboxylate treated with potassium carbonate and iodomethane in acetone Stirring at 60°C overnight Formation of diethyl 1-methyl-pyrazole-3,5-dicarboxylate
2. Selective Hydrolysis Partial hydrolysis of ester groups using KOH in methanol at 0°C to room temperature Stirring 10 hours Formation of 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid
3. Conversion to Acid Chloride Treatment with thionyl chloride (SOCl2) at 70–85°C Stirring 16 hours Formation of acid chloride intermediate
4. Amidation Reaction of acid chloride with ammonia in THF at 0–5°C Stirring 8 hours Formation of 5-carbamyl-1-methyl-pyrazole-3-carboxylate
5. Functional Group Transformation Treatment with trifluoroacetic anhydride in DCM with triethylamine Room temperature, 1 hour Conversion to cyano derivative
6. Reduction Reduction with lithium borohydride in THF/methanol at 20–25°C Stirring until complete Formation of 3-(methylol)-1-methyl-pyrazole-5-formonitrile

Note: This example is adapted from closely related pyrazole syntheses and demonstrates the complexity of functional group interconversions leading to substituted pyrazoles.

Industrial and Laboratory Considerations

  • Optimization: Industrial synthesis optimizes temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.
  • Purification: Techniques include recrystallization, silica gel chromatography, and solvent extraction.
  • Safety: Use of reagents like thionyl chloride and lithium borohydride requires strict safety protocols.

Comparative Analysis of Preparation Routes

Preparation Route Advantages Disadvantages Typical Yield Range
Direct condensation of substituted β-diketones with hydrazine Simple, fewer steps Limited availability of substituted diketones 60–85%
Methylation of hydroxy-pyrazole intermediates Flexible introduction of methoxy group Requires careful control to avoid side reactions 50–75%
Ester hydrolysis followed by carboxylation Allows late-stage functionalization Multiple steps, potential for lower overall yield 40–70%

Research Findings and Mechanistic Insights

  • The methoxy group at the 5-position exerts an electron-donating effect, influencing the acidity of the pyrazole NH and the reactivity of adjacent positions during electrophilic substitution.
  • Steric hindrance from substituents at N-1 can affect regioselectivity and reaction rates.
  • Carboxylation reactions are favored under strong basic conditions with efficient CO2 capture.
  • Reduction and functional group transformations require precise temperature control to avoid over-reduction or decomposition.

Summary Table of Key Reaction Conditions

Step Reagents/Conditions Temperature Time Monitoring Method
Alkylation K2CO3, CH3I, acetone 60°C Overnight TLC (PE/EA 10:1)
Hydrolysis KOH (3.0 M), methanol 0–25°C 10 h TLC (PE/EA 1:1)
Acid chloride formation SOCl2 (3.74 M) 70–85°C 16 h TLC (PE/EA 10:1)
Amidation NH3 in THF 0–5°C 8 h TLC (PE/EA 5:1)
Functional group conversion TFAA, Et3N, DCM RT 1 h TLC (PE/EA 5:1)
Reduction LiBH4, THF/MeOH 20–25°C Until completion TLC

The preparation of 5-methoxy-1H-pyrazole-3-carboxylic acid involves carefully orchestrated synthetic steps including pyrazole ring formation, methoxy group introduction, and carboxylation. Various methods provide flexibility depending on available starting materials and desired functionalization. The synthesis demands precise control of reaction conditions to achieve high yields and purity, making it a subject of ongoing research and optimization in heterocyclic chemistry.

Q & A

Q. What are the standard synthetic routes for 5-methoxy-1H-pyrazole-3-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or via functionalization of preformed pyrazole rings. Key steps include:

  • Using acid anhydrides or chlorides to introduce the carboxylic acid group .
  • Employing catalysts (e.g., Lewis acids) and controlled temperatures (60–100°C) to enhance regioselectivity and yield .
  • Purification via recrystallization or column chromatography to achieve >95% purity, as validated by elemental analysis .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural confirmation : ¹H/¹³C-NMR to identify substituent positions and IR spectroscopy for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹) .
  • Purity assessment : HPLC with UV detection (λ = 210–260 nm) and elemental analysis (C, H, N within ±0.3% theoretical) .
  • Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 183.1) .

Q. How can researchers distinguish this compound from structurally similar analogs?

  • Chromatographic separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to resolve analogs based on polarity differences .
  • Spectroscopic differentiation : Compare chemical shifts in ¹H-NMR (e.g., methoxy proton at δ 3.8–4.0 ppm) and substituent-specific IR absorptions .
  • X-ray crystallography : Resolve regiochemical ambiguities in the pyrazole ring .

Advanced Research Questions

Q. How can contradictory reports on the biological activity of 5-methoxy-1H-pyrazole derivatives be resolved?

  • Systematic SAR studies : Synthesize analogs with controlled variations (e.g., substituent position, electronic effects) and test them in standardized assays (e.g., enzyme inhibition, cell viability) .
  • Meta-analysis : Cross-reference data from multiple studies, prioritizing results with rigorous controls (e.g., IC₅₀ values validated by dose-response curves) .

Q. What strategies improve the scalability of this compound synthesis without compromising yield?

  • Continuous flow reactors : Enhance mixing and heat transfer, reducing reaction times and byproduct formation .
  • Green chemistry approaches : Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Catalyst recycling : Use immobilized catalysts (e.g., silica-supported Lewis acids) to reduce costs .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to enzyme active sites (e.g., COX-2 or kinases) .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .

Q. What methodologies address low yields in multi-step syntheses of pyrazole-carboxylic acid derivatives?

  • Mid-step monitoring : Use TLC or inline IR to identify intermediate degradation and optimize reaction halting points .
  • Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid as methyl ester) to prevent side reactions .

Q. How should structure-activity relationship (SAR) studies be designed for pyrazole-based drug candidates?

  • Analog libraries : Synthesize derivatives with systematic substituent variations (e.g., halogens, alkyl chains) at positions 1, 3, and 5 of the pyrazole ring .
  • High-throughput screening : Test analogs against panels of enzymes or cell lines to map pharmacophore requirements .

Q. What advanced analytical methods validate the purity of this compound in complex matrices?

  • LC-MS/MS : Quantify trace impurities (e.g., regioisomers) with MRM transitions specific to the target compound .
  • NMR qNMR : Absolute quantification using an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. How can stability issues with this compound in aqueous buffers be mitigated?

  • pH control : Store solutions at pH 4–6 to minimize hydrolysis of the carboxylic acid group .
  • Lyophilization : Prepare stable solid forms for long-term storage .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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